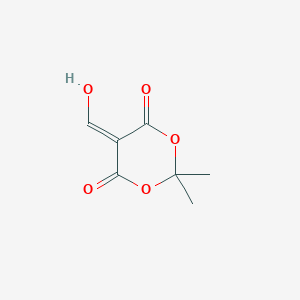
5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Cat. No. B130169
Key on ui cas rn:
15568-87-3
M. Wt: 172.13 g/mol
InChI Key: DELRMBDZSMPFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04612379
Procedure details


Although the reaction mechanism is unknown, a process may be considered that at an intermediate step of the reaction, carbon dioxide, acetone and formyl ketene as intermediates are formed from formyl Meldrum's acid, and the formyl ketene reacts with the carbonyl compound to give the objective 1,3-dioxin-4-one derivative. In such a process, since the intermediate formyl ketene is extremely reactive, it is considered that resin formation is promoted in the case of high concentration reaction.

Name
formyl ketene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:3])=[O:2].[CH:4]([CH:6]=[C:7]=[O:8])=[O:5].[CH3:9][C:10]([CH3:12])=[O:11]>>[CH3:9][C:10]1([CH3:12])[O:3][C:1](=[O:2])[C:6](=[CH:7][OH:8])[C:4](=[O:5])[O:11]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
|
Name
|
formyl ketene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC(=O)C(=CO)C(=O)O1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
